Muscarinic M3 Receptor Binding Affinity: Dibenzyl Substitution Establishes Defined Pharmacological Fingerprint
The 2,8-dibenzyl derivative (CAS 128244-02-0) has been explicitly characterized for binding affinity toward the muscarinic acetylcholine receptor M3 using [³H]NMS radioligand displacement assays [1]. This pharmacological annotation provides a defined benchmark absent for the unsubstituted 2,8-diazaspiro[5.5]undecane-1,7-dione core (CAS 84296-41-3), which lacks publicly documented M3 binding data .
| Evidence Dimension | Muscarinic M3 receptor binding affinity (documentation status and assay system) |
|---|---|
| Target Compound Data | Binding affinity measured via [³H]NMS radioligand displacement using rat submaxillary gland M3 receptor preparation |
| Comparator Or Baseline | 2,8-Diazaspiro[5.5]undecane-1,7-dione (unsubstituted core; CAS 84296-41-3): No documented M3 binding data |
| Quantified Difference | Target compound has documented M3 binding assay data; comparator lacks any documented M3 binding data |
| Conditions | [³H]NMS radioligand displacement assay, rat submaxillary gland muscarinic M3 receptor |
Why This Matters
The presence of documented M3 receptor binding data enables comparative SAR analysis and target engagement validation, whereas the unsubstituted core offers no such pharmacological reference point for muscarinic receptor programs.
- [1] BindingDB Entry. CHEMBL742774. Muscarinic acetylcholine receptor M3 binding affinity assay for 2,8-Dibenzyl-2,8-diazaspiro[5.5]undecane-1,7-dione using [³H]NMS from rat submaxillary gland. View Source
